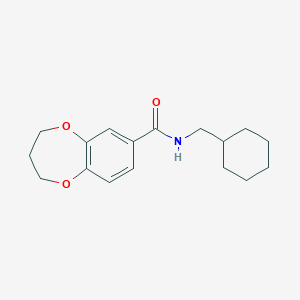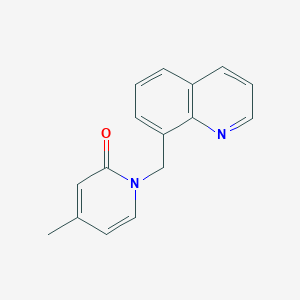
4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one is a chemical compound that belongs to the class of quinoline derivatives. It is also known as quinoline-8-ylmethyl-4-methyl-2(1H)-pyridinone. This compound has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and growth. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one can induce cell cycle arrest and inhibit the migration and invasion of cancer cells. It has also been found to modulate the expression of various genes involved in cancer progression. Furthermore, it has been shown to possess antioxidant properties, which may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one is its potential as a lead compound for the development of new anticancer drugs. Its ability to inhibit the activity of certain enzymes involved in cancer progression makes it a promising candidate for further study. However, its low solubility in water and limited bioavailability may limit its use in clinical applications.
Future Directions
There are several future directions for research on 4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in other fields, such as material science and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one and to identify its potential side effects.
Synthesis Methods
The synthesis of 4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one involves the reaction of 4-methyl-2-pyridone with quinoline-8-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, and the resulting product is purified by chromatography.
Scientific Research Applications
4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit promising anticancer activity against various cancer cell lines. It has also been shown to possess antimicrobial and antifungal properties.
properties
IUPAC Name |
4-methyl-1-(quinolin-8-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-7-9-18(15(19)10-12)11-14-5-2-4-13-6-3-8-17-16(13)14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOXGROQZJTPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7554188.png)
![2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide](/img/structure/B7554192.png)
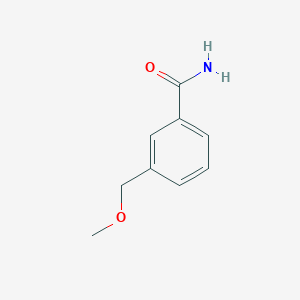
![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)
![(3S)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7554211.png)
![1-[4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7554213.png)

methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)
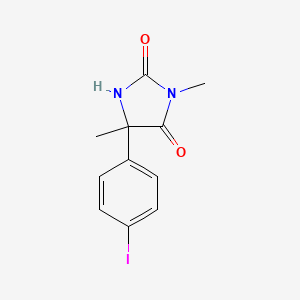
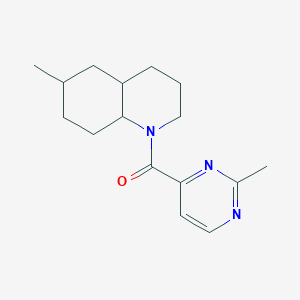
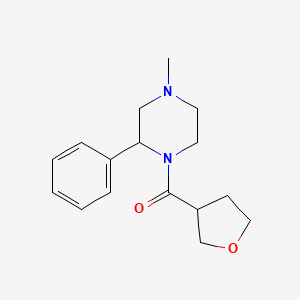
![2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione](/img/structure/B7554260.png)
